4-Bromo-3-methylbenzo[b]thiophene
Overview
Description
4-Bromo-3-methylbenzo[b]thiophene is an organosulfur compound with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbenzo[b]thiophene can be synthesized through various methods. One common approach involves the bromination of 3-methylbenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent over-bromination.
Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophene derivatives in a one-step intermolecular manner . This method is advantageous due to its functional group tolerance and versatility in producing multisubstituted benzothiophenes.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrobenzo[b]thiophene derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of iron(III) bromide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Amino or thiol-substituted benzo[b]thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophene derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Bromo-3-methylbenzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Bromo-3-methylbenzo[b]thiophene can be compared with other similar compounds, such as:
3-Bromo-2-methylbenzo[b]thiophene: Similar in structure but with the bromine atom at a different position.
4-Bromo-2-methylbenzo[b]thiophene: Another isomer with the methyl group at a different position.
Benzo[b]thiophene: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
4-bromo-3-methyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFFMYIUJWNUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19075-35-5 | |
Record name | 4-bromo-3-methyl-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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